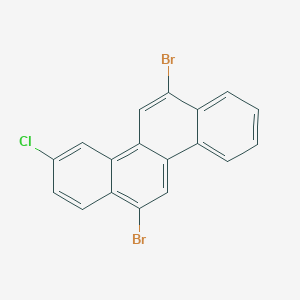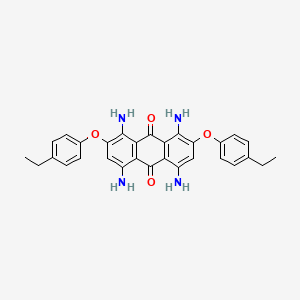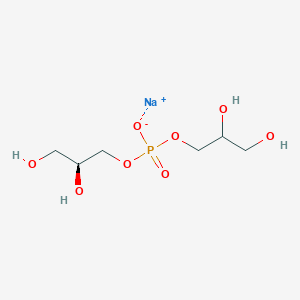
6,12-Dibromo-3-chlorochrysene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,12-Dibromo-3-chlorochrysene is an organic compound with the molecular formula C₁₈H₉Br₂Cl It is a derivative of chrysene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two bromine atoms and one chlorine atom on its aromatic ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,12-Dibromo-3-chlorochrysene typically involves the bromination and chlorination of chrysene. One common method involves the sequential bromination of chrysene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The chlorination step can be achieved using chlorine gas or other chlorinating agents. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6,12-Dibromo-3-chlorochrysene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The aromatic ring can be oxidized to form quinones or other oxygen-containing derivatives.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to hydrogenate the aromatic ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation can produce quinones and reduction can lead to dehalogenated or hydrogenated products .
Aplicaciones Científicas De Investigación
6,12-Dibromo-3-chlorochrysene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 6,12-Dibromo-3-chlorochrysene involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may act as an inhibitor or activator of certain biochemical pathways, affecting cell signaling, metabolism, or gene expression .
Comparación Con Compuestos Similares
Similar Compounds
6,12-Dibromochrysene: Similar in structure but lacks the chlorine atom.
3,6-Dibromo-9-chlorophenanthrene: Another polycyclic aromatic hydrocarbon with bromine and chlorine substitutions.
1,2-Dibromo-3-chloropropane: A compound with similar halogenation but different core structure.
Uniqueness
6,12-Dibromo-3-chlorochrysene is unique due to its specific substitution pattern on the chrysene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C18H9Br2Cl |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
6,12-dibromo-3-chlorochrysene |
InChI |
InChI=1S/C18H9Br2Cl/c19-17-9-16-14-7-10(21)5-6-13(14)18(20)8-15(16)11-3-1-2-4-12(11)17/h1-9H |
Clave InChI |
MOVUVSPCBUSHOX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC(=C4C=CC(=CC4=C3C=C2Br)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(6-Fluoro-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl)-4-imidazo[1,2-a]pyridin-3-ylpyrrole-2,5-dione;dihydrochloride](/img/structure/B13123618.png)

![tert-butyl (4aR,9aS)-1,1-dioxo-3,4,4a,5,6,8,9,9a-octahydro-2H-[1,4]thiazino[2,3-d]azepine-7-carboxylate](/img/structure/B13123632.png)

![8-(2,5-Dimethylbenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13123642.png)






![4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13123678.png)
![3,6,7-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13123689.png)
